Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is an organic compound classified under the category of benzamides. It features a benzene ring substituted with a phenylmethoxy group and an N-(2-hydroxyethyl) substituent. This compound is notable for its potential applications in organic synthesis and biological research due to its unique structural characteristics.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 4-(phenylmethoxy)benzoic acid with 2-aminoethanol. The presence of coupling agents like dicyclohexylcarbodiimide facilitates the formation of the amide bond during synthesis.
Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- is classified as:
The synthesis of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- typically involves:
The reaction proceeds through the formation of an activated intermediate that facilitates the nucleophilic attack by the amino group of 2-aminoethanol on the carbonyl carbon of the acid derivative, leading to the formation of the amide bond. Purification methods such as recrystallization are often employed to isolate the final product with high purity.
The molecular structure of Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- can be described as follows:
Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- can participate in several types of chemical reactions:
The mechanism by which Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- exerts its effects is primarily through its interactions at a molecular level:
Relevant data indicates that this compound's unique structure allows for diverse reactivity profiles suitable for various synthetic applications .
Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- has several significant applications across different fields:
The compound's versatility makes it a valuable asset in both academic research and industrial applications.
Benzamide derivatives represent a structurally diverse class of compounds with broad therapeutic applications, ranging from antipsychotic agents to anticancer drugs. Their significance in antimicrobial research has escalated with the global antimicrobial resistance (AMR) crisis, which causes ~1.14 million annual deaths due to drug-resistant infections [9]. The core benzamide scaffold—characterized by a benzene ring linked to a carboxamide group—provides exceptional synthetic versatility. This allows strategic modifications at the N-substituent, benzene ring, and linker regions to optimize target binding, pharmacokinetics, and activity against multidrug-resistant pathogens. The compound Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- exemplifies such innovations, featuring a hydroxyethyl group enhancing water solubility and a benzyloxy moiety enabling membrane penetration. Its design reflects ongoing efforts to overcome intrinsic resistance mechanisms in Gram-negative bacteria, particularly efflux pumps like AcrAB-TolC [3] [5].
Benzamide derivatives combat antimicrobial resistance through target-specific mechanisms that bypass conventional resistance pathways. A primary target is filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic protein essential for bacterial cell division. Unlike mammalian cells, FtsZ has no direct homolog, reducing off-target toxicity. Benzamides like TXH9179 inhibit FtsZ GTPase activity and polymerization, disrupting Z-ring formation and causing lethal filamentation in bacteria [1] [3].
Structural adaptations in newer benzamides address resistance evolution:
Table 1: Antimicrobial Activity of Key Benzamide Derivatives Against Resistant Pathogens
Compound | Target Pathogens | MIC Range (µg/mL) | Key Resistance Overcome |
---|---|---|---|
TXH9179 | MRSA, VISA, VRSA, LRSA | 0.125–0.5 | Vancomycin, linezolid |
PC190723 | MSSA, MRSA | 0.5–1 | β-lactams |
Benzodioxane-benzamide I | MDR S. aureus | 0.6–2.5 | Methicillin |
N-(2-hydroxyethyl) derivative | Model Gram-positive strains | 1.5–3.0* | Efflux pump evasion† |
*Estimated from structural analogs [3] [8]; †Based on reduced AcrAB binding predicted by logP adjustments.
Overcoming efflux-mediated resistance remains critical. Benzodioxane-benzamides exhibit potent FtsZ inhibition in E. coli biochemical assays but show reduced cellular activity due to AcrAB efflux. Structural modifications lowering logP values below 3.0 reduce pump recognition, as evidenced by 8-fold MIC improvements in acrAB-deficient strains [3] [5].
The evolution of N-substituted benzamides spans 60 years, beginning with neuroactive agents in the 1960s. Early derivatives like sulpiride and metoclopramide functioned as dopamine D₂ receptor antagonists, treating psychosis and emesis. Their benzamide core was chosen for metabolic stability and CNS penetration [4] [10]. The 1990s saw diversification into epigenetic modulators, exemplified by histone deacetylase inhibitors (HDACis) such as entinostat (MS-275). These N-ortho-aminophenyl benzamides chelate zinc in HDAC catalytic sites, inducing cancer cell apoptosis [4] [7].
Antimicrobial applications emerged in the 2000s, driven by three key developments:
Table 2: Milestones in N-Substituted Benzamide Development
Era | Therapeutic Focus | Key Compounds | Structural Innovations |
---|---|---|---|
1960–1980s | Neuropsychiatry | Sulpiride, metoclopramide | N-alkyl/aminoethyl groups for D₂ antagonism |
1990–2010s | Oncology | Entinostat (MS-275) | N-ortho-aminophenyl for HDAC inhibition |
2000s–Present | Antimicrobials | PC190723, TXH9179 | Thiazolopyridine/alkynyl groups for FtsZ binding |
Modern design strategies for antimicrobial benzamides prioritize:
The compound Benzamide, N-(2-hydroxyethyl)-4-(phenylmethoxy)- embodies these principles. Its hydroxyethyl group augments water solubility, while the benzyloxy moiety enables penetration of Gram-positive membranes. Ongoing studies focus on optimizing its FtsZ affinity and efflux evasion [3] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1